Gly-Pro-AMC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

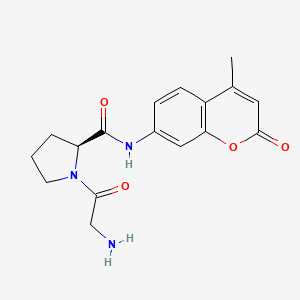

Diese Verbindung setzt bei enzymatischer Spaltung 7-Amino-4-Methylcoumarin (AMC) frei, das durch seine Fluoreszenzeigenschaften nachweisbar ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) beinhaltet die Kupplung von Glycyl-L-Prolin mit 7-Amino-4-Methylcoumarin. Die Reaktion findet typischerweise in Gegenwart von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) unter wasserfreien Bedingungen statt . Das Produkt wird anschließend gereinigt und in seine Hydrobromidsalzform umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reinigungsschritte, einschließlich Umkristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GP-AMC (hydrobromide) involves the coupling of glycyl-L-proline with 7-amino-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The product is then purified and converted to its hydrobromide salt form.

Industrial Production Methods

Industrial production of GP-AMC (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Es ist ein Substrat für Dipeptidylpeptidase 4, Dipeptidylpeptidase 7, Dipeptidylpeptidase 8, Dipeptidylpeptidase 9, Fibroblastenaktivierungsprotein und Prolyl-Oligopeptidase .

Häufige Reagenzien und Bedingungen

Die enzymatische Spaltung von Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) wird typischerweise in gepufferten Lösungen bei physiologischem pH-Wert durchgeführt. Häufige Reagenzien sind Phosphat-gepufferte Kochsalzlösung (PBS) und Dimethylsulfoxid (DMSO) zur Solubilisierung .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die enzymatische Spaltung von Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) gebildet wird, ist 7-Amino-4-Methylcoumarin (AMC), das fluoreszierende Eigenschaften aufweist, die gemessen werden können, um die Enzymaktivität zu quantifizieren .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Protease Activity Assays

Gly-Pro-AMC serves as a substrate for measuring the activity of various proteases, especially DPP-IV. The compound is cleaved by DPP-IV, releasing the fluorescent 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This property allows researchers to conduct high-throughput screening of enzyme activity with improved sensitivity compared to traditional colorimetric assays .

Drug Development

In drug discovery, this compound is employed to screen potential inhibitors of DPP-IV, which is a therapeutic target for type II diabetes. Studies have shown that inhibitors can significantly affect glucose metabolism by modulating DPP-IV activity . The compound's ability to provide real-time fluorescence signals makes it valuable for evaluating the efficacy of new drug candidates.

Clinical Applications

Diabetes Research

this compound is instrumental in understanding the role of DPP-IV in glucose homeostasis. By using this substrate, researchers can assess how different compounds influence DPP-IV activity and thus contribute to the management of diabetes . Inhibitors tested with this compound have shown promise in improving glucose tolerance in clinical settings.

Cancer Research

DPP-IV is implicated in tumor progression and immune regulation. This compound assays can help elucidate the mechanisms by which DPP-IV affects cancer cell behavior and response to therapies, providing insights into potential therapeutic strategies .

Food Industry Applications

Food Safety Testing

this compound can be applied in detecting specific proteolytic enzymes that indicate spoilage or contamination in food products. This application is crucial for ensuring food safety and quality control by monitoring enzyme activity related to microbial contamination .

Example Protocol for DPP-IV Activity Assay

-

Preparation of Stock Solution:

- Dissolve this compound in DMSO to create a stock solution (10-25 mM).

- Protect from light and store at -20 °C.

-

Preparation of Working Solution:

- Dilute stock solution to 50-100 µM with an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Assay Procedure:

- Mix equal volumes of DPP-IV standards or samples with the assay solution.

- Incubate at room temperature for at least 1 hour.

- Measure fluorescence at excitation/emission wavelengths of 380/500 nm.

This protocol highlights the efficiency and simplicity of using this compound for assessing protease activity, making it suitable for high-throughput applications .

Table: Summary of Applications

Wirkmechanismus

GP-AMC (hydrobromide) exerts its effects through enzymatic cleavage by dipeptidyl peptidase 4 and other related enzymes. The cleavage releases 7-amino-4-methylcoumarin, which fluoresces and can be quantified to measure enzyme activity . The molecular targets include the active sites of dipeptidyl peptidase enzymes, and the pathways involved are related to proteolysis and peptide metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Gly-Pro-7-amido-4-methylcoumarin

- Gly-Pro-7-amido-4-methylcoumarin hydrochloride

- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Einzigartigkeit

Glycyl-L-Prolin-7-Amino-4-Methylcoumarin (Hydrobromid) ist einzigartig aufgrund seiner hohen Spezifität für Dipeptidylpeptidase 4 und seiner Fähigkeit, bei Spaltung ein hochfluoreszierendes Produkt freizusetzen . Dies macht es zu einem unschätzbaren Werkzeug zur Untersuchung der Enzymaktivität und zum Screening potenzieller Inhibitoren.

Biologische Aktivität

Gly-Pro-AMC (Glycine-Proline-7-amido-4-methylcoumarin) is a fluorogenic substrate primarily used for detecting the activity of dipeptidyl peptidase IV (DPPIV), a serine protease that plays a significant role in various biological processes. This article explores the biological activity of this compound, highlighting its applications, sensitivity, and relevance in biomedical research.

Overview of Dipeptidyl Peptidase IV (DPPIV)

DPPIV is a multifunctional protein found on the surface of several cell types, including epithelial, endothelial, and lymphoid cells. It is involved in immune regulation, signal transduction, and apoptosis, and has been implicated in tumor progression. DPPIV is also a therapeutic target for type II diabetes due to its role in cleaving incretin hormones, which are critical for glucose homeostasis. Inhibition of DPPIV can improve glucose tolerance and insulin responsiveness .

This compound serves as a sensitive substrate for DPPIV, where it undergoes cleavage at the N-terminal dipeptide bond. The resulting release of the fluorescent moiety 7-amido-4-methylcoumarin (AMC) allows for quantification of enzyme activity through fluorescence measurements. This assay is advantageous due to its simplicity and rapidity, providing maximal sensitivity within 20-30 minutes .

Sensitivity and Specificity

Research indicates that this compound exhibits enhanced sensitivity compared to other substrates. For instance, studies demonstrated that as little as 0.5 ng of recombinant DPPIV could produce a robust signal when using this compound, while other substrates required higher concentrations to achieve similar results. This sensitivity allows researchers to conduct high-throughput screenings with minimal enzyme quantities .

Applications in Research

This compound has been utilized in various studies focusing on the inhibition of DPPIV and related enzymes. Its applications include:

- High-throughput screening : The substrate's sensitivity makes it ideal for screening potential DPPIV inhibitors in drug discovery programs.

- Biological fluid analysis : It can be employed to measure DPPIV activity in plasma or saliva samples, aiding in clinical diagnostics and research on metabolic disorders .

- Inhibition studies : this compound has been used to evaluate the inhibitory effects of various compounds on DPPIV activity, contributing to the understanding of potential therapeutic agents for diabetes .

Table 1: Comparison of Substrate Sensitivity

| Substrate | Minimum Enzyme Concentration (ng) | Sensitivity Level |

|---|---|---|

| This compound | 0.5 | High |

| GP-AMC | 10 | Moderate |

| DPPIV-Glo™ | 0.5 | Very High |

Case Study: Inhibition Kinetics of Flavonoids

A study evaluated the inhibitory effects of various flavonoids on DPPIV using this compound as a substrate. The results indicated that certain flavonoids exhibited significant inhibitory activity, with kinetic analysis revealing competitive inhibition patterns at varying concentrations of both the enzyme and substrate .

Research Findings

- DPPIV Inhibition : Inhibitors targeting DPPIV have demonstrated efficacy in improving glucose metabolism in animal models .

- Clinical Relevance : Elevated plasma levels of DPPIV have been correlated with obesity and metabolic syndrome progression, suggesting that this compound could serve as a biomarker for these conditions .

Eigenschaften

CAS-Nummer |

67341-40-6 |

|---|---|

Molekularformel |

C17H19N3O4 |

Molekulargewicht |

329.35 g/mol |

IUPAC-Name |

(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H19N3O4/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23)/t13-/m0/s1 |

InChI-Schlüssel |

UTDVHCQTKWTQEA-ZDUSSCGKSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |

Sequenz |

GP |

Synonyme |

Gly-Pro-4-methylcoumaryl-7-amide Gly-Pro-MCA glycylprolyl-4-methylcoumaryl-7-amide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.